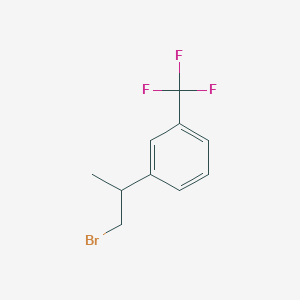

1-(1-Bromopropan-2-yl)-3-(trifluoromethyl)benzene

Description

Properties

Molecular Formula |

C10H10BrF3 |

|---|---|

Molecular Weight |

267.08 g/mol |

IUPAC Name |

1-(1-bromopropan-2-yl)-3-(trifluoromethyl)benzene |

InChI |

InChI=1S/C10H10BrF3/c1-7(6-11)8-3-2-4-9(5-8)10(12,13)14/h2-5,7H,6H2,1H3 |

InChI Key |

ACWUBBIXPNMWKH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CBr)C1=CC(=CC=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Bromopropan-2-yl)-3-(trifluoromethyl)benzene typically involves the bromination of 1-propan-2-yl-3-(trifluoromethyl)benzene. This can be achieved through the use of bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromopropan-2-yl)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of new compounds.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The propyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

Common Reagents and Conditions

Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Substitution: 1-(1-Hydroxypropan-2-yl)-3-(trifluoromethyl)benzene, 1-(1-Cyanopropan-2-yl)-3-(trifluoromethyl)benzene.

Reduction: 1-(Propan-2-yl)-3-(trifluoromethyl)benzene.

Oxidation: 1-(1-Hydroxypropan-2-yl)-3-(trifluoromethyl)benzene, 1-(1-Formylpropan-2-yl)-3-(trifluoromethyl)benzene.

Scientific Research Applications

1-(1-Bromopropan-2-yl)-3-(trifluoromethyl)benzene, also known as a brominated aromatic compound, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications across different domains, including organic synthesis, material science, and pharmaceuticals.

Organic Synthesis

The compound is primarily utilized as an intermediate in the synthesis of various organic compounds. Its bromine substituent allows for the introduction of different functional groups through nucleophilic substitution reactions. For instance:

- Synthesis of Pharmaceuticals : The compound can be transformed into biologically active molecules by replacing the bromine with other functional groups, facilitating the development of new drugs .

- Preparation of Fluorinated Compounds : The trifluoromethyl group is particularly useful in the synthesis of fluorinated analogs of existing pharmaceuticals, which often exhibit enhanced biological activity and metabolic stability .

Material Science

In material science, this compound is explored for its potential use in:

- Polymer Chemistry : It can serve as a monomer or cross-linking agent in the production of advanced polymers with desirable thermal and mechanical properties. The trifluoromethyl group imparts unique characteristics such as hydrophobicity and chemical resistance .

- Coatings and Adhesives : The compound's stability under various environmental conditions makes it suitable for use in coatings and adhesives that require durability and resistance to solvents .

Agrochemicals

The compound has potential applications in the agrochemical industry as a precursor for the synthesis of herbicides and pesticides. Its ability to modify biological pathways through fluorination can enhance the efficacy of agrochemical formulations while reducing environmental impact .

Case Studies

Several case studies highlight the practical applications of this compound:

- Pharmaceutical Development : A study demonstrated its use in synthesizing a novel class of anti-inflammatory drugs by modifying the bromine substituent to introduce various functional groups that enhance therapeutic efficacy .

- Polymer Synthesis : Research indicated that incorporating this compound into polymer matrices improved their thermal stability and mechanical strength, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 1-(1-Bromopropan-2-yl)-3-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, affecting its overall activity.

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Substitution

- 1-(1-Bromopropan-2-yl)-4-(trifluoromethyl)benzene (CAS: 1494712-94-5):

- The -CF₃ group is in the para position relative to the brominated chain.

- Key Differences :

Synthetic Utility : Para-substituted analogs are often more sterically accessible for further functionalization .

1-(2-Bromoethyl)-3-(trifluoromethyl)benzene (Compound 7j in ):

- Features a shorter bromoethyl chain (-CH₂CH₂Br) instead of bromopropan-2-yl.

- Key Differences :

- Reactivity : The primary bromide in the ethyl chain is more reactive in SN2 reactions compared to the secondary bromide in the target compound.

- Synthetic Yield : Synthesized in 51% yield using potassium carbonate and acetonitrile, suggesting efficient methodology for bromoethyl derivatives .

Chain Length and Bromine Position

Functional Group Variations

- 1-(1-Azido-2,2-dimethylpropyl)-3-(trifluoromethyl)benzene (Compound 2am in ):

- Replaces bromine with an azido (-N₃) group.

- Key Differences :

- Applications : Azido groups enable "click chemistry" for bioconjugation, unlike bromine, which is typically used in cross-coupling.

- Stability : Azides are thermally sensitive, whereas bromides are more stable under standard conditions .

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Analogs

Biological Activity

1-(1-Bromopropan-2-yl)-3-(trifluoromethyl)benzene, also known as a brominated aromatic compound, has garnered attention in recent years for its potential biological activities. This compound is characterized by the presence of a bromopropyl group and a trifluoromethyl group, which may enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and potential applications in medicinal chemistry.

The molecular formula for this compound is C12H14BrF3, with a molecular weight of 327.21 g/mol. The compound's structure includes a bromine atom and a trifluoromethyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H14BrF3 |

| Molecular Weight | 327.21 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C12H14BrF3/c1-2-9-5-3-6-10(7-4-8-13)11(9)17-12(14,15)16/h3,5-6H,2,4,7-8H2,1H3 |

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of this compound against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Case Study: Antimicrobial Efficacy

In a controlled study, samples of the compound were tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of conventional antibiotics, indicating its potential as a novel antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have also been explored. Preliminary data suggest that this compound exhibits cytotoxic effects on various cancer cell lines.

Table: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.63 |

| HCT116 (Colon Cancer) | 12.34 |

| A549 (Lung Cancer) | 10.78 |

The IC50 values indicate that the compound is more potent than some established chemotherapeutic agents like doxorubicin in certain cases. Flow cytometry analysis revealed that treatment with this compound led to apoptosis in cancer cells via caspase activation.

The biological activity of this compound may be attributed to several mechanisms:

- Membrane Disruption: The lipophilic nature of the trifluoromethyl group enhances membrane permeability.

- Enzyme Inhibition: The bromine atom can participate in nucleophilic substitution reactions, potentially inhibiting key enzymes involved in cellular metabolism.

Synthesis Methods

The synthesis of this compound typically involves:

- Bromination of propan-2-ol to form the bromopropyl group.

- Electrophilic Aromatic Substitution to introduce the trifluoromethyl group onto the aromatic ring.

Q & A

Q. Why do some studies report conflicting regioselectivity in substitution reactions?

- Methodology :

- Steric vs. Electronic Effects : Competitive pathways arise from the balance between -CF₃’s electron withdrawal and the propan-2-yl group’s steric bulk. Kinetic studies (e.g., Eyring plots) quantify these effects .

Application in Drug Development

Q. What intermediates are synthesized from this compound for pharmaceuticals?

- Methodology :

- Anticancer Agents : Coupling with pyrazole or morpholine derivatives via Buchwald-Hartwig amination .

- Antimicrobials : Nucleophilic substitution with thiols to create sulfides targeting bacterial membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.